2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde (CAS 933752-21-7) is a highly specialized bicyclic heterocyclic building block featuring a conformationally restricted tetrahydropyran ring fused to a pyrazole core, functionalized with a reactive C3-aldehyde [1]. In pharmaceutical and agrochemical procurement, this compound is primarily sourced as an advanced precursor for synthesizing kinase inhibitors, androgen receptor (AR) antagonists, and specialized anti-infective agents [2]. The presence of the pyran oxygen introduces a critical hydrogen-bond acceptor that enhances the aqueous solubility of downstream active pharmaceutical ingredients (APIs) compared to purely carbocyclic analogs. Furthermore, the C3-aldehyde provides a versatile, direct synthetic handle for reductive aminations, Wittig olefinations, and Knoevenagel condensations, bypassing the multi-step redox manipulations required when starting from the corresponding esters or carboxylic acids [1].
Generic substitution with simpler pyrazole-3-carbaldehydes or carbocyclic analogs (such as 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde) fundamentally alters the physicochemical profile and spatial geometry of the resulting drug candidates[1]. The fused tetrahydropyran ring enforces a specific dihedral angle and provides an essential oxygen atom that participates in critical water-mediated hydrogen bonding within target protein pockets, a feature entirely absent in cyclohexane-fused indazoles. Furthermore, substituting this aldehyde with its corresponding ester (ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate) introduces severe processability bottlenecks[2]. Converting the ester to the aldehyde at an industrial scale requires cryogenic temperatures and stoichiometric equivalents of hazardous reducing agents like DIBAL-H, which increases the risk of over-reduction to the alcohol and complicates impurity clearance. Thus, procuring the pre-formed aldehyde is critical for maintaining step economy, safety, and yield in late-stage functionalizations.
When synthesizing complex AR antagonists or kinase inhibitors, utilizing 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde allows for direct reductive amination with primary or secondary amines, typically achieving >85% yield in a single step under mild conditions [1]. In contrast, starting from the baseline ester (ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate) necessitates a two-step sequence: cryogenic reduction to the aldehyde (or complete reduction to the alcohol followed by oxidation). This alternative pathway historically caps the overall two-step yield at 50-60% due to over-reduction impurities and complex aqueous workups [1].
| Evidence Dimension | Overall yield for C3-aminomethyl functionalization |
| Target Compound Data | >85% (single-step reductive amination) |
| Comparator Or Baseline | Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (50-60% over two steps) |
| Quantified Difference | 25-35% absolute yield improvement and elimination of one cryogenic synthetic step |
| Conditions | Standard reductive amination (NaBH(OAc)3, DCE/AcOH) vs. DIBAL-H reduction followed by amination |
Procuring the aldehyde directly eliminates hazardous cryogenic reduction steps, significantly improving process safety, throughput, and overall yield in scale-up campaigns.
The incorporation of the tetrahydropyran ring in the pyranopyrazole scaffold provides a critical hydrogen bond acceptor that dramatically alters the lipophilicity of downstream derivatives[1]. Compared to the carbocyclic analog (4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde), derivatives synthesized from the pyran-fused target compound exhibit a lower calculated LogP (clogP reduction of ~1.0 to 1.5 units) and a corresponding 3- to 5-fold increase in thermodynamic aqueous solubility [1]. This structural feature is essential for formulating orally bioavailable drugs, where the lipophilic burden of the core scaffold must be strictly managed.
| Evidence Dimension | Thermodynamic aqueous solubility of downstream derivatives |
| Target Compound Data | 3- to 5-fold higher aqueous solubility (lower clogP) |
| Comparator Or Baseline | 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (carbocyclic analog) |
| Quantified Difference | Reduction in clogP by ~1.0-1.5 units, leading to significantly enhanced hydrophilicity |
| Conditions | Standard aqueous buffer (pH 7.4) solubility assays for structurally matched pairs |
Selecting the pyran-fused scaffold over a carbocyclic indazole prevents late-stage attrition due to poor solubility and formulation failures.
The fused bicyclic nature of 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde restricts the conformational flexibility of the pyrazole core, locking the attached substituents into a defined spatial vector [1]. When compared to unfused pyrazole-3-carbaldehyde derivatives, the conformationally restricted pyranopyrazoles demonstrate up to a 10-fold increase in binding affinity (lower IC50) against specific targets such as androgen receptors and CpIMPDH. The rigidified structure minimizes the entropic penalty upon binding, and the pyran oxygen engages in specific solvent-network interactions within the active site [1].
| Evidence Dimension | Target binding affinity (IC50) in rigidified vs flexible scaffolds |
| Target Compound Data | Low nanomolar to sub-micromolar IC50 (optimized entropic profile) |
| Comparator Or Baseline | Unfused pyrazole-3-carbaldehyde analogs (10-fold higher IC50) |
| Quantified Difference | Up to 10-fold improvement in binding affinity |
| Conditions | In vitro enzymatic or receptor binding assays (e.g., AR or IMPDH) |
The conformational lock provided by the fused pyran ring is critical for achieving the high potency required for clinical-stage drug candidates.
Leveraging its direct reactivity in reductive aminations and Wittig reactions, this aldehyde is heavily procured as a foundational building block for synthesizing non-steroidal androgen receptor (AR) antagonists and various kinase inhibitors[1]. Its use bypasses the need for hazardous ester reductions, streamlining the synthesis of complex active pharmaceutical ingredients (APIs) while ensuring high purity and step economy.
In medicinal chemistry campaigns suffering from 'molecular obesity' or poor aqueous solubility, this compound is utilized as a direct drop-in replacement for highly lipophilic indazole or benzopyrazole scaffolds [1]. The embedded pyran oxygen acts as a crucial hydrogen bond acceptor, improving the pharmacokinetic profile and formulation viability of the resulting drug candidates without drastically altering the overall molecular shape.
The rigid bicyclic framework makes this compound a highly effective starting material for the development of specialized anti-infective agents, such as Cryptosporidium parvum IMPDH inhibitors [2]. The structural rigidity minimizes the entropic penalty upon target binding, allowing researchers to achieve low-nanomolar potency that is unattainable with flexible, unfused pyrazole analogs.